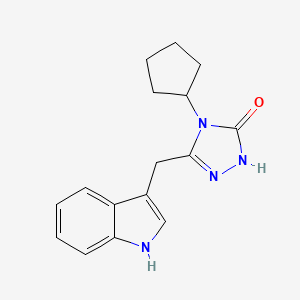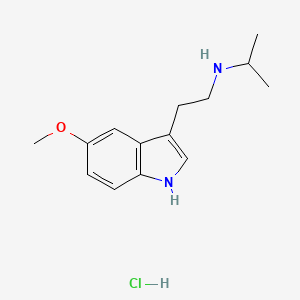
4-cyclopentyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazol-5-one
Descripción general
Descripción
4-cyclopentyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via alkylation reactions.
Triazole Ring Formation: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Substitution reactions may occur at various positions on the indole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-cyclopentyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazol-5-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-3-carboxaldehyde: A precursor in the synthesis of indole derivatives.
1,2,4-Triazole: A core structure in many biologically active compounds.
Uniqueness
4-cyclopentyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
4-cyclopentyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16-19-18-15(20(16)12-5-1-2-6-12)9-11-10-17-14-8-4-3-7-13(11)14/h3-4,7-8,10,12,17H,1-2,5-6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGOVVOXOYKVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B4159869.png)
![N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}phenylalanine](/img/structure/B4159883.png)
![({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)(phenyl)acetic acid](/img/structure/B4159890.png)
![1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID](/img/structure/B4159898.png)
![2-[4-(benzyloxy)benzyl]quinuclidin-3-one hydrochloride](/img/structure/B4159914.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N-(2-methoxyphenyl)benzamide hydrochloride](/img/structure/B4159922.png)
![2-amino-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide;hydrochloride](/img/structure/B4159930.png)
![2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol;hydrochloride](/img/structure/B4159942.png)
![[2-(1H-benzo[g]indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B4159960.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B4159965.png)


![7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B4159996.png)
![N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide hydrochloride](/img/structure/B4159997.png)
